molecular formula C9H14N2 B13905071 2-(Sec-butyl)pyridin-3-amine

2-(Sec-butyl)pyridin-3-amine

Cat. No.: B13905071
M. Wt: 150.22 g/mol
InChI Key: QQMMBEBWHBBPSC-UHFFFAOYSA-N
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Description

2-(Sec-butyl)pyridin-3-amine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a sec-butyl group attached to the second position of the pyridine ring and an amine group at the third position. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butyl)pyridin-3-amine typically involves the functionalization of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures to afford 2-substituted pyridines . Another approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides, in the presence of catalysts such as palladium or copper, are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the sec-butyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, with a simpler structure and different reactivity.

    2-Butylpyridine: Similar structure but with a butyl group instead of a sec-butyl group.

    3-Aminopyridine: Similar structure but without the sec-butyl group.

Uniqueness

2-(Sec-butyl)pyridin-3-amine is unique due to the presence of both the sec-butyl and amine groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-butan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-3-7(2)9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3

InChI Key

QQMMBEBWHBBPSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC=N1)N

Origin of Product

United States

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